Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
CAS No.: 1049767-69-2
Cat. No.: VC2457649
Molecular Formula: C9H13ClN2O2S
Molecular Weight: 248.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049767-69-2 |
|---|---|
| Molecular Formula | C9H13ClN2O2S |
| Molecular Weight | 248.73 g/mol |
| IUPAC Name | methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C9H12N2O2S.ClH/c1-13-9(12)7-5-2-3-11-4-6(5)14-8(7)10;/h11H,2-4,10H2,1H3;1H |
| Standard InChI Key | WXYWKYRPBIYBDK-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(SC2=C1CCNC2)N.Cl |
| Canonical SMILES | COC(=O)C1=C(SC2=C1CCNC2)N.Cl |
Introduction
Chemical Structure and Properties
Basic Identification Parameters
The compound methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is characterized by several key parameters that facilitate its identification and classification in chemical databases. These parameters are essential for researchers seeking to study this compound or use it in their experiments.
| Parameter | Value |
|---|---|
| CAS Number | 1049767-69-2 |
| Molecular Formula | C9H13ClN2O2S |
| Molecular Weight | 248.73 g/mol |
| IUPAC Name | methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C9H12N2O2S.ClH/c1-13-9(12)7-5-2-3-11-4-6(5)14-8(7)10;/h11H,2-4,10H2,1H3;1H |
| Standard InChIKey | WXYWKYRPBIYBDK-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(SC2=C1CCNC2)N.Cl |
Table 1: Identification parameters of methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Structural Characteristics
The core structure of methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride consists of a fused thieno[2,3-c]pyridine scaffold. This heterocyclic system features a thiophene ring fused with a partially saturated pyridine ring. The compound possesses three key functional groups: an amino group at the C-2 position, a methyl carboxylate at the C-3 position, and a hydrochloride salt form that significantly alters its physicochemical properties.
The amino group at the C-2 position is a primary amine that contributes to the compound's ability to form hydrogen bonds with potential biological targets. The methyl carboxylate at the C-3 position provides an additional site for intermolecular interactions and can be a point for further chemical modifications. The tetrahydropyridine portion of the molecule offers a nitrogen atom that is protonated in the hydrochloride salt form .
Physical and Chemical Properties
The hydrochloride salt form of methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is specifically designed to enhance its solubility and stability in aqueous solutions. This characteristic is particularly important for pharmaceutical applications, where water solubility is often a critical factor in drug formulation and bioavailability.
The compound belongs to the thienopyridine class, which encompasses a diverse range of molecules with various biological activities. The specific arrangement of functional groups in this compound influences its reactivity patterns and potential interactions with biological targets.
Synthesis Methods
Gewald Reaction Approach
The primary method for synthesizing methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride and related compounds is the Gewald reaction. This synthetic pathway is particularly effective for constructing 2-aminothiophenes with various substitution patterns. The Gewald reaction typically involves the condensation of a carbonyl compound with an activated nitrile in the presence of elemental sulfur and a base .
Detailed Synthesis Procedure
The specific synthesis of methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride begins with piperidone-(4) hydrochloride (also referred to as 4-oxopiperidinium chloride), methyl cyanoacetate, and elemental sulfur. These components are combined in a suitable solvent system with an appropriate base to facilitate the cyclization reaction .
A detailed procedure for the synthesis is as follows:
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Piperidone-(4) hydrochloride (154 g, 1.1 mol), methyl cyanoacetate (84 g, 0.8 mol), and sulfur (32 g, 1 mol) are suspended in 500 ml methanol.
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Diethylamine (150 ml, 1.4 mol) is added to the suspension.
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The mixture is stirred at room temperature for approximately 5 hours.
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The resulting crystals are filtered, washed with a mixture of isopropanol and methanol, and dried.
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The mother liquor is reduced to 50% volume in vacuo and left overnight.
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Additional crystals that form are filtered, washed with isopropanol, and dried.
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The final product is characterized by NMR spectroscopy to confirm its structure .
This procedure typically yields about 133 g of the desired product, representing a yield of approximately 47% .
Alternative Synthesis Approaches
For related thienopyridine derivatives, alternative synthesis approaches have been documented. For example, the synthesis of 6-substituted analogs typically involves using N-substituted piperidones as starting materials in the Gewald reaction. This approach allows for structural diversity at the 6-position, which can significantly impact the biological properties of the resulting compounds .
In some cases, the Gewald reaction can be adapted to directly produce carboxamide or carbonitrile derivatives by using different activated nitriles as starting materials. For instance, 2-cyanoacetamide can be used to produce the corresponding 3-carboxamide derivatives, while malononitrile leads to 3-carbonitrile analogs .
Biological Activities and Structure-Activity Relationships
Pharmacological Properties of Thienopyridines
Thienopyridine derivatives, including methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride, have been explored for various biological activities. These compounds have shown potential as anticancer, anti-inflammatory, and analgesic agents, making them valuable scaffolds in medicinal chemistry research.
Adenosine Receptor Interactions
This finding is significant as it highlights the close relationship between structural elements that govern allosteric modulation and orthosteric antagonism of agonist function at the A1AR. The research suggests that the allosteric site on this G-protein coupled receptor may be in very close proximity to the orthosteric site .
Structure-Activity Relationships
Investigations into the structure-activity relationships of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines have focused primarily on modifications at the 3- and 6-positions. These studies have provided valuable insights into how structural changes affect the biological properties of these compounds .
| Position | Modification | Effect on Activity |
|---|---|---|
| 3-position | Carboxylate | Enhances stability, potential for further functionalization |
| 3-position | Carboxamide | Changes hydrogen bonding pattern |
| 3-position | Carbonitrile | Alters electronic properties |
| 6-position | No substituent | Baseline activity |
| 6-position | Methyl | Affects basicity of pyridine nitrogen |
| 6-position | Benzyl | Introduces hydrophobic interactions |
Table 2: Structure-activity relationships in 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines
These structure-activity relationships provide a foundation for rational design of new derivatives with optimized biological properties. The methyl ester at the 3-position in methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride offers a balance of stability and reactivity that makes it a valuable intermediate in medicinal chemistry .
Research Applications and Future Directions
Medicinal Chemistry Applications
The thieno[2,3-c]pyridine scaffold found in methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride serves as a valuable building block in medicinal chemistry. This heterocyclic system provides a rigid framework that can be modified at multiple positions to tune the biological properties of resulting compounds .
One significant application of this compound is as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of reactive functional groups, particularly the amino group at the C-2 position and the methyl carboxylate at the C-3 position, allows for further chemical modifications to create diverse libraries of compounds for biological screening.
Future Research Directions
Future research on methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride should focus on several key areas:
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Comprehensive pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion profiles.
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Detailed toxicological evaluation to assess its safety profile.
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Structure-based design of novel derivatives with optimized biological properties.
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Investigation of potential therapeutic applications based on the biological activities of this compound and related derivatives.
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Development of improved synthetic routes to enhance yield and purity.
These research directions could significantly expand our understanding of the potential applications of this compound in drug discovery and development.
Analytical Characterization
Spectroscopic Identification
Various spectroscopic techniques can be employed for the identification and characterization of methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for confirming the structure of this compound, as it provides detailed information about the hydrogen and carbon atoms in the molecule .
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern, which is useful for structure elucidation and purity assessment. Infrared spectroscopy can identify the functional groups present in the molecule, including the amine, carboxylate, and heterocyclic moieties .
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used for the purification and purity assessment of methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride. These techniques can separate the compound from impurities and provide information about its retention behavior, which is useful for quality control purposes .
Physicochemical Parameters
Several physicochemical parameters are important for characterizing methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride:
| Parameter | Relevance |
|---|---|
| Solubility | Critical for pharmaceutical applications; enhanced by hydrochloride salt form |
| Stability | Important for storage and formulation; affected by temperature, pH, and light |
| LogP | Indicator of lipophilicity, which affects membrane permeability |
| pKa | Determines ionization state at different pH values |
| Melting Point | Useful for identity confirmation and purity assessment |
Table 3: Physicochemical parameters relevant to methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
The hydrochloride salt form of this compound is particularly important for its physicochemical properties, as it enhances water solubility compared to the free base form. This property is crucial for many biological applications, particularly in drug development where aqueous solubility can significantly impact bioavailability.
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